molecular formula C17H16ClNO5S B1607825 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-04-6

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1607825
CAS No.: 680618-04-6
M. Wt: 381.8 g/mol
InChI Key: CBXOPBXMLRWOQV-UHFFFAOYSA-N
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Description

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C17H16ClNO5S. This compound is characterized by the presence of an acetylbenzamido group, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps:

    Formation of 4-Acetylbenzamido Intermediate: This step involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-acetylbenzamido.

    Ethoxylation: The intermediate is then subjected to ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Sulfonylation: Finally, the ethoxylated intermediate is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are often used to modify biomolecules, thereby altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzamido-2-ethoxybenzenesulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    5-(4-Acetylbenzamido)-2-methoxybenzene-1-sulfonyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of the sulfonyl chloride group makes it a versatile reagent for introducing sulfonyl groups into various molecules, while the acetylbenzamido and ethoxy groups provide additional sites for chemical modification and interaction.

This compound’s unique structure and reactivity make it valuable in both research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[(4-acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-3-24-15-9-8-14(10-16(15)25(18,22)23)19-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXOPBXMLRWOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373318
Record name 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-04-6
Record name 5-[(4-Acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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